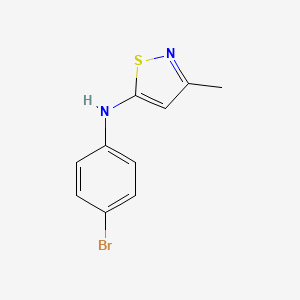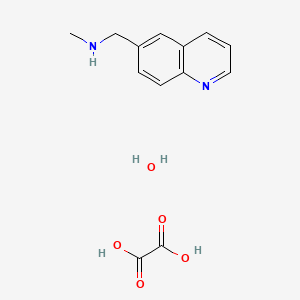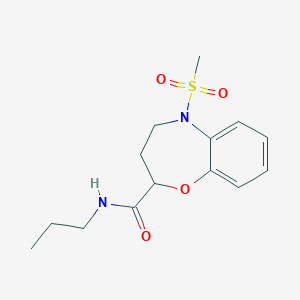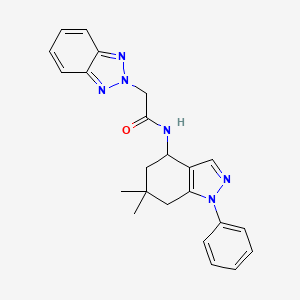
4-(4-bromobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one, commonly known as BBBO, is a heterocyclic organic compound that has gained significant attention in scientific research. BBBO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of BBBO is complex and not fully understood. However, studies have shown that BBBO exhibits its biological activity by interacting with specific molecular targets in cells, including enzymes and receptors. BBBO has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Additionally, BBBO has been shown to bind to specific receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter signaling.
Biochemical and Physiological Effects:
BBBO has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, BBBO has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. BBBO has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, BBBO has been shown to modulate the activity of neurotransmitters in the brain, leading to potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BBBO in lab experiments include its high potency and selectivity, as well as its ability to target specific molecular targets. Additionally, BBBO is relatively easy to synthesize and can be modified to enhance its biological activity. However, the limitations of using BBBO in lab experiments include its potential toxicity and the need for careful control of reaction conditions to achieve high yields.
Direcciones Futuras
There are several future directions for research on BBBO. One area of interest is the development of BBBO derivatives with enhanced biological activity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of BBBO and its potential applications in various fields. Finally, the development of novel synthetic methods for BBBO could lead to more efficient and cost-effective production of this important compound.
Métodos De Síntesis
BBBO can be synthesized using a variety of methods, including the condensation reaction between 4-bromobenzaldehyde and 4-methoxyphenyl hydrazine, followed by the cyclization reaction with ethyl acetoacetate. The synthesis of BBBO is a multi-step process that involves the use of various reagents and solvents, and requires careful control of reaction conditions to achieve high yields.
Aplicaciones Científicas De Investigación
BBBO has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, BBBO has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. BBBO has also been investigated for its potential use as a fluorescent probe in bioimaging and as a catalyst in organic synthesis reactions.
Propiedades
IUPAC Name |
4-[(4-bromophenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3/c1-21-14-8-4-12(5-9-14)16-19-15(17(20)22-16)10-11-2-6-13(18)7-3-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOWCUXELKMNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B6030962.png)
![3-(1,3-benzodioxol-5-yl)-1-benzyl-4-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1H-pyrazole](/img/structure/B6030974.png)
![2-(sec-butylthio)-5-(3,4-dichlorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6030982.png)



![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6031014.png)
![5-benzyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-methoxyphenyl)ethylidene]hydrazone}](/img/structure/B6031025.png)

![2-{3-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-1-isoindolinone](/img/structure/B6031033.png)
![N-benzyl-N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6031038.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B6031050.png)

![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B6031073.png)